2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylicacid,Mixtureofdiastereomers
Beschreibung
The compound 2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic molecule featuring a bicyclo[3.1.0]hexane core with a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a carboxylic acid group at position 6. It exists as a mixture of diastereomers, indicating unresolved stereochemistry at the bridgehead carbons . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in peptide and prodrug development, where the Boc group serves as a temporary protecting group for amines .
Eigenschaften
Molekularformel |
C12H19NO4 |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-5-4-6-8(7)9(6)10(14)15/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
OAWYKFJBXIBPCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC2C1C2C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the compound, which can be further derivatized through numerous transformations .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of photochemistry and other advanced techniques ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylic acid is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and interactions.
Industry: Used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action for 2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with key analogs:
| Compound Name | Molecular Formula | Molecular Weight | Substituents | CAS Number | Key Differences |
|---|---|---|---|---|---|
| 2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylic acid | C8H12O3* | 156.18* | Boc-amino, carboxylic acid | 2227674-91-9 | Diastereomeric mixture |
| exo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | C11H17NO4 | 227.26 | 3-aza, Boc, carboxylic acid | 927679-54-7 | Nitrogen in ring (3-aza) |
| 2-[(tert-Butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid | C12H16F3NO4 | 295.26 | 2-aza, Boc, CF3, carboxylic acid | 1824208-01-6 | Trifluoromethyl substituent |
| Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | C8H14ClNO2 | 191.66 | 3-aza, ethyl ester, HCl salt | 1373253-19-0 | Ester prodrug form |
*Note: The molecular formula for the target compound (C8H12O3) in appears inconsistent with its structure; further verification is recommended.
Key Findings
Stereochemical Complexity
The target compound’s diastereomeric mixture contrasts with stereochemically defined analogs like exo-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 927679-54-7), which is synthesized as a single exo isomer . Diastereomer separation adds complexity to purification but may be advantageous in screening diverse pharmacological profiles.
Functional Group Modifications
- 3-Aza vs.
- Trifluoromethyl Substitution : The trifluoromethyl analog (CAS 1824208-01-6) exhibits increased lipophilicity, which may improve membrane permeability but could pose metabolic stability challenges .
- Ester vs. Carboxylic Acid : Ethyl ester derivatives (e.g., CAS 1373253-19-0) act as prodrugs, offering improved bioavailability over carboxylic acids but requiring enzymatic activation .
Q & A
(Basic) What synthetic routes are commonly employed to prepare this bicyclic compound as a diastereomeric mixture?
The compound is typically synthesized via multi-step protocols involving:
- Boc-protection : Introduction of the tert-butoxycarbonyl group to the amine functionality using Boc anhydride or Boc-OSu (succinimidyl carbonate) under basic conditions (e.g., DMAP or TEA) .
- Bicyclo[3.1.0]hexane core construction : Cyclopropanation strategies, such as Simmons-Smith reactions or transition-metal-catalyzed cyclizations, to form the strained bicyclic framework .
- Carboxylic acid functionalization : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) using LiOH or NaOH in aqueous THF/MeOH .
Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) is standard for isolating the diastereomeric mixture, as demonstrated in analogous syntheses of bicyclic Boc-protected amines .
(Basic) How can researchers confirm the structural integrity and diastereomeric ratio using spectroscopic methods?
- 1H/13C NMR : Key diagnostic signals include:
- Diastereomeric ratio : Integration of distinct proton signals (e.g., NH or bridgehead protons) or use of chiral derivatizing agents for enhanced resolution .
- IR spectroscopy : Confirm Boc group (C=O stretch ~1680–1720 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) .
(Advanced) What chromatographic or crystallographic techniques are effective for resolving the diastereomers?
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/IPA mobile phases. For example, diastereomers of tert-butyl bicyclo[3.1.0]hexane carboxylates have been resolved using 85:15 hexane/EtOH at 1.0 mL/min .
- Crystallization : Slow vapor diffusion (e.g., EtOAc/hexane) can exploit differential solubility, as seen in related bicyclic systems .
- X-ray crystallography : Single-crystal analysis (if isolable) provides absolute stereochemistry, though challenges arise due to similar lattice energies in diastereomers .
(Advanced) How does the stereochemistry of the bicyclo[3.1.0]hexane core influence its reactivity in peptide coupling or ring-opening reactions?
- Steric effects : The endo/exo configuration of the Boc group impacts accessibility during coupling. For example, endo-Boc isomers exhibit slower reaction rates with EDC/HOBt due to hindered amine activation .
- Ring strain : The bicyclo[3.1.0] system’s strain drives selective ring-opening (e.g., with nucleophiles at the bridgehead), as observed in analogous azabicyclohexane derivatives .
- Data contradiction : Some studies report unexpected stability in acidic conditions (contrary to typical Boc cleavage), likely due to steric shielding of the amine .
(Advanced) Can computational modeling predict diastereomer-specific interactions with enzymatic targets (e.g., proteases or kinases)?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model binding poses. For instance, the exo-diastereomer of a related bicyclo[3.1.0]hexane showed higher affinity for thrombin due to optimal hydrogen bonding with Ser195 .
- MD simulations : Free-energy perturbation (FEP) calculations quantify binding energy differences between diastereomers, validated by SPR or ITC data .
- Limitations : Solvent effects and protein flexibility may reduce accuracy, necessitating experimental validation via enzyme inhibition assays .
(Basic) What are the recommended storage conditions to maintain stability?
- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent Boc-group hydrolysis .
- Solubility : Dissolve in anhydrous DMSO or DMF for long-term storage; avoid protic solvents (e.g., MeOH) to minimize ester/amide side reactions .
(Advanced) How is this compound utilized as a rigid scaffold in peptidomimetic drug discovery?
- Conformational restriction : The bicyclo[3.1.0]hexane mimics proline’s ring structure but with enhanced rigidity, reducing entropic penalties during target binding .
- Case study : Analogous bicyclic amines have been incorporated into thrombin inhibitors, improving potency (IC50 < 10 nM) compared to linear peptides .
(Advanced) What strategies mitigate challenges in scaling up diastereoselective synthesis?
- Catalytic asymmetric synthesis : Chiral Rh or Ru catalysts (e.g., Noyori-type) for enantioselective cyclopropanation, achieving >90% de .
- Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis with in-situ racemization to maximize yield of a single diastereomer .
- Process optimization : Switch from batch to flow chemistry for controlled reaction kinetics, as validated in scaled syntheses of tert-butyl bicyclo carboxylates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
